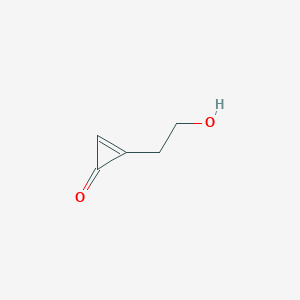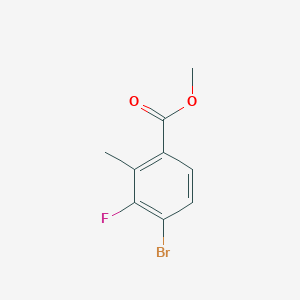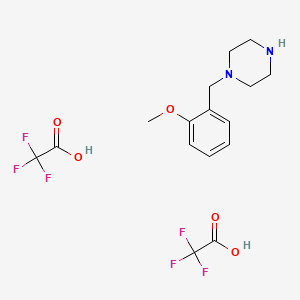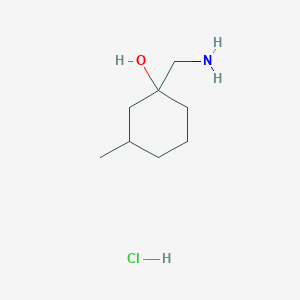![molecular formula C13H20FNO3 B2393458 Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate CAS No. 2378490-35-6](/img/structure/B2393458.png)
Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is a complex organic compound characterized by its cyclopenta[c]pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate involves multiple steps, starting with the preparation of the cyclopenta[c]pyrrole ring. This can be achieved through a series of cyclization reactions involving precursors such as pyrrole derivatives and various protecting groups to control the regioselectivity and stereoselectivity of the reaction.
Reaction Conditions: : The synthetic process typically requires stringent control of temperature, pH, and the presence of specific catalysts or reagents to ensure the desired configuration and purity of the product.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes that utilize readily available starting materials and efficient catalytic systems. Process optimization is crucial to maximize yield and minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: : The fluoro group can be a site for reduction reactions, potentially leading to the formation of hydrogenated analogs.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used, leading to a wide range of possible derivatives with modified chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Potential role as a ligand or catalyst in various organic reactions.
Biology
Bioactive Compounds: : As a precursor in the synthesis of biologically active molecules, potentially including pharmaceuticals.
Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymes, thereby affecting biological pathways.
Medicine
Drug Development: : Its derivatives may serve as lead compounds in the development of new drugs for various diseases.
Therapeutic Agents: : Potential use in therapeutic applications due to its unique chemical properties.
Industry
Materials Science: : Utilized in the development of advanced materials with specific properties.
Chemical Engineering: : Employed in various chemical processes due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is closely tied to its molecular structure. The fluoro and formyl groups play critical roles in its reactivity and interactions with biological targets.
Molecular Targets and Pathways: : The compound can interact with enzymes, receptors, and other biological macromolecules, leading to modulation of specific biochemical pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrole-2-carboxylate: : Similar in structure but with slight variations in the ring system.
Cyclopenta[c]pyrrole-2-carboxylate derivatives: : Various derivatives with different substituents at the fluoro and formyl positions.
Highlighting Uniqueness
Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate stands out due to its specific configuration and the presence of both fluoro and formyl groups. These features confer unique chemical reactivity and potential for diverse applications in research and industry.
Overall, this compound is a fascinating compound with a rich array of applications and a promising future in various scientific domains.
Propiedades
IUPAC Name |
tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3/c1-11(2,3)18-10(17)15-7-12(9-16)5-4-6-13(12,14)8-15/h9H,4-8H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDQMHPRXIWTBR-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CCC[C@@]2(C1)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione](/img/structure/B2393375.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2393377.png)

![1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine](/img/structure/B2393381.png)


![N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2393386.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2393389.png)
![2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B2393391.png)
![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)
![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)
![5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2393394.png)
![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393398.png)
